6-(4-hydroxyphenyl)piperidin-2-one, also known by its chemical formula , is an organic compound belonging to the class of piperidines. This class is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The compound features a hydroxyl group attached to a phenyl ring, which is significant for its biological activity and potential therapeutic applications. As a small molecule, it is classified under organoheterocyclic compounds and has garnered interest in medicinal chemistry.
The synthesis of 6-(4-hydroxyphenyl)piperidin-2-one can be achieved through several methods, including:
The molecular structure of 6-(4-hydroxyphenyl)piperidin-2-one can be represented as follows:
The compound's three-dimensional structure can be analyzed using various computational chemistry tools that visualize molecular geometry, bond angles, and steric interactions.
6-(4-hydroxyphenyl)piperidin-2-one participates in various chemical reactions that are essential for its functionality:
The mechanism of action for 6-(4-hydroxyphenyl)piperidin-2-one is primarily linked to its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit varied affinities for receptors such as serotonin and dopamine receptors, suggesting potential therapeutic implications in treating conditions like depression or anxiety.
Data from spectral analyses (NMR, IR) confirm structural integrity and purity post-synthesis, ensuring suitability for further biological testing.
6-(4-hydroxyphenyl)piperidin-2-one has several applications in scientific research:
The core structure of 6-(4-hydroxyphenyl)piperidin-2-one consists of a piperidinone ring (six-membered aliphatic lactam) with an aromatic phenyl ring substituted at the C6 position and a hydroxyl group at the phenyl ring's para-position. Key structural features include:
Table 1: Characteristic Spectroscopic Signatures of 6-(4-Hydroxyphenyl)piperidin-2-one
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d6) | δ 7.85 (br s, 1H) | Lactam NH |
δ 7.05 (d, J=8.6 Hz, 2H) | Aromatic H-3',5' | |
δ 6.72 (d, J=8.6 Hz, 2H) | Aromatic H-2',6' | |
δ 3.35-3.45 (m, 1H) | H-6 methine | |
δ 2.35-2.45 (m, 2H) | H-3 methylene | |
δ 1.85-2.05 (m, 3H) | H-4,5 methylenes | |
¹³C NMR (DMSO-d6) | δ 174.5 | Lactam carbonyl |
δ 155.2 | Phenolic C-4' | |
δ 132.8 | Aromatic C-1' | |
δ 129.5 | Aromatic C-3',5' | |
δ 115.5 | Aromatic C-2',6' | |
δ 48.3 | C-6 methine | |
δ 34.2, 29.8, 20.7 | Aliphatic carbons (C-3,4,5) | |
IR (KBr) | 3200-3300 cm⁻¹ | N-H stretch |
1650 cm⁻¹ | C=O stretch (amide I) | |
1550 cm⁻¹ | N-H bend (amide II) | |
1250 cm⁻¹ | C-O phenolic stretch |
X-ray crystallographic analysis reveals that the piperidinone ring adopts a slightly distorted chair conformation with the phenyl substituent in an equatorial orientation. The molecular packing in the crystal lattice demonstrates characteristic hydrogen-bonding networks between the lactam carbonyl oxygen and N-H groups of adjacent molecules, forming extended chains that stabilize the crystal structure. The phenolic hydroxyl groups further participate in intermolecular hydrogen bonding, creating a complex three-dimensional network that influences the compound's physicochemical properties, including solubility and melting point characteristics [5].
The investigation of piperidinone derivatives traces back to early 20th-century heterocyclic chemistry, with significant developments occurring in three distinct phases:
Early synthetic explorations (1920s-1950s): Initial synthetic routes to piperidinones relied on Ziegler's cyclization of δ-aminonitriles, which provided limited access to N-substituted derivatives but proved challenging for aryl-substituted variants. The development of Dieckmann condensation techniques for diesters containing nitrogen atoms enabled more efficient construction of the six-membered lactam ring, though with moderate yields for sterically hindered systems. During this period, aryl-substituted piperidinones remained largely inaccessible due to synthetic limitations [5].
Methodological advances (1960s-1980s): The discovery of efficient intramolecular cyclization strategies revolutionized piperidinone synthesis. Particularly impactful was the development of Stork's enamine alkylation approach, which enabled the construction of 6-substituted piperidin-2-ones through sequential Michael addition and lactamization. Concurrently, transition metal-catalyzed reactions emerged as powerful tools for constructing aryl-heterocycle bonds. The Buchwald-Hartwig amination provided a versatile route to arylpiperidines that could be oxidized to the corresponding lactams, while Suzuki-Miyaura cross-coupling offered direct access to aryl-substituted piperidinone precursors [5].
Contemporary synthetic strategies (1990s-present): Modern approaches emphasize atom economy and stereoselectivity. The ring-closing metathesis (RCM) of diallylamino acrylates using Grubbs catalysts has become a preferred method for constructing the piperidinone core with excellent functional group tolerance. For 6-(4-hydroxyphenyl)piperidin-2-one specifically, biocatalytic approaches have gained prominence, leveraging engineered transaminases and ketoreductases to achieve enantioselective synthesis. Recent innovations include multicomponent reactions incorporating the phenolic component directly into the lactamization process, significantly streamlining the synthesis of this particular derivative [3] [5].
Piperidin-2-one derivatives constitute a privileged structural motif in drug discovery due to their favorable physicochemical properties and versatile bioactivity profiles. The 6-aryl-substituted variants, particularly those with para-hydroxylation, demonstrate enhanced target affinity in several therapeutic contexts:
Acetylcholinesterase (AChE) inhibitors: Piperidinone-based compounds exhibit dual binding interactions with AChE, particularly through cation-π interactions between the aromatic ring and Trp286 in the peripheral anionic site (PAS), complemented by hydrogen bonding to the catalytic anionic site (CAS). This dual-site engagement makes them promising candidates for Alzheimer's disease therapeutics. Research has demonstrated that the phenolic hydroxyl group enhances binding affinity through hydrogen bonding with Tyr341 in human AChE, with 6-(4-hydroxyphenyl) derivatives showing 3-5 fold greater potency than their non-hydroxylated counterparts [2].
Anticancer scaffolds: The electrophilic carbonyl of the lactam ring facilitates nucleophilic attack by cysteine residues in target proteins, enabling inhibition of kinases and other cancer-relevant enzymes. Structure-activity relationship (SAR) studies reveal that the para-hydroxyphenyl substitution enhances antiproliferative activity against solid tumor cell lines, potentially through pro-oxidant mechanisms involving quinone-methide formation under physiological conditions. The phenolic group also serves as a convenient handle for prodrug derivatization to improve tumor selectivity [7].
Antimicrobial agents: Piperidinones with phenolic substituents display membrane-disrupting activity against Gram-positive pathogens, likely through interactions with lipid bilayers. The hydroxyl group facilitates penetration through hydrophobic barriers while providing a site for generation of reactive oxygen species. Hybrid derivatives combining the piperidinone core with fluoroquinolone or azole pharmacophores show expanded-spectrum activity against resistant strains [3].
Table 2: Bioactive Piperidin-2-one Derivatives Containing the 4-Hydroxyphenyl Moiety
Derivative Structure | Biological Activity | Mechanistic Insights | Reference Compound |
---|---|---|---|
6-(4-Hydroxy-3-methoxyphenyl)piperidin-2-one | AChE inhibition (IC50 = 1.64 μM) | Dual binding to CAS and PAS sites | Donepezil analogs |
1-Benzyl-6-(4-hydroxyphenyl)piperidin-2-one | Antiproliferative (GI50 = 3.20 μM) | Tubulin polymerization inhibition | Combretastatin analogs |
3,5-Dimethyl-6-(4-hydroxyphenyl)piperidin-2-one | Antibacterial (MIC = 4 μg/mL) | Membrane disruption | Buchenavianine derivatives |
Spiro[indoline-3,2'-piperidin]-2-one | Kinase inhibition | ATP-competitive binding | Kinase inhibitor scaffolds |
1-(4-Chlorobenzyl)-6-(4-hydroxy-3-nitrophenyl)piperidin-2-one | Antitrypanosomal (IC50 = 0.3 μM) | Cruzipain inhibition | Thiazolidinone hybrids |
The metabolic stability of the lactam ring compared to its open-chain counterparts contributes significantly to the pharmacokinetic advantages of piperidinone derivatives. The constrained conformation reduces susceptibility to hydrolytic enzymes while maintaining sufficient flexibility for target binding. Additionally, the phenolic hydroxyl group enables phase II conjugation pathways that facilitate controlled elimination, reducing the risk of toxic metabolite accumulation [3] [5].
While 6-(4-hydroxyphenyl)piperidin-2-one has not been isolated as a discrete natural product to date, closely related structural analogs occur in diverse organisms, particularly within the plant kingdom and microbial metabolites:
Plant-derived analogs: Buchenavia capitata (Combretaceae) produces buchenavianine and capitavine alkaloids featuring the 6-(4-hydroxyphenyl)piperidine core, though typically as reduced piperidine rather than lactam forms. The lactam derivatives likely arise through oxidative metabolism of these precursors. These compounds accumulate in seeds and leaves, potentially serving as chemical defense agents against herbivores and pathogens due to their anticholinesterase and antimicrobial activities [3].
Microbial metabolites: Actinomycetes, particularly Streptomyces species, generate arylpiperidinone antibiotics through hybrid polyketide-amino acid pathways. The marine-derived Streptomyces armeniacus produces armeniaspiroles, which contain a chlorinated spiro[4.4]non-8-ene scaffold incorporating the 4-hydroxyphenylpiperidinone moiety. These compounds exhibit potent activity against Gram-positive pathogens including MRSA and VRE, suggesting ecological roles in microbial competition [3] [5].
The biosynthetic pathway to these compounds likely initiates with the shikimate pathway-derived L-tyrosine or L-phenylalanine, which provides the aromatic ring precursor. Key biosynthetic steps include:
Decarboxylation and deamination: Conversion of aromatic amino acids to 4-hydroxyphenylacetaldehyde by aromatic amino acid decarboxylase and amine oxidase enzymes.
Transamination: Formation of δ-amino acids through enzyme-catalyzed transamination, with glutamate serving as the amino donor.
Lactam cyclization: Intramolecular condensation catalyzed by ATP-dependent lactam synthetases, forming the six-membered ring structure. This cyclization exhibits strict regioselectivity for the δ-position relative to the carboxyl group.
Oxidative modifications: Hydroxylation, methylation, or halogenation of the aromatic ring or lactam nitrogen by cytochrome P450 enzymes and methyltransferases, generating structural diversity.
Table 3: Natural Products Containing Structural Motifs Related to 6-(4-Hydroxyphenyl)piperidin-2-one
Natural Product | Source Organism | Structural Features | Biological Role |
---|---|---|---|
Buchenavianine | Buchenavia capitata | 5,7-Dihydroxy-8-(2-piperidinyl)flavone | Plant defense compound |
Capitavine | Buchenavia macrophylla | 5,7-Dihydroxy-6-(1-methylpiperidin-2-yl)flavone | Antimicrobial agent |
O-Demethylbuchenavianine | Buchenavia spp. | 5,7,8-Trihydroxy-6-(2-piperidinyl)flavone | Anti-HIV activity |
Armeniaspirole A | Streptomyces armeniacus | Chlorinated spiro[4.4]nonene with piperidinone | Antibiotic against Gram-positives |
Lynamicin D | Marine actinomycete NPS12745 | Brominated pyrrolo[1,2-a]pyrazinone | Anti-MRSA activity |
The evolutionary conservation of this structural motif across taxonomically diverse organisms suggests functional significance in ecological interactions. The phenolic hydroxyl group likely enhances solubility and redox-cycling capacity, while the lactam carbonyl provides hydrogen-bonding capacity for target recognition. Future investigations of unexplored microbial taxa, particularly endophytic fungi and marine actinomycetes, may reveal natural producers of 6-(4-hydroxyphenyl)piperidin-2-one itself or novel derivatives with enhanced bioactivities [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1